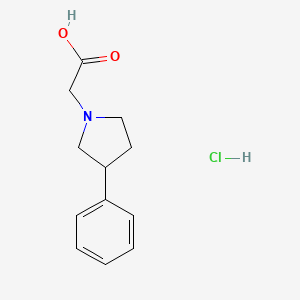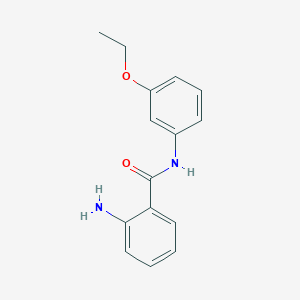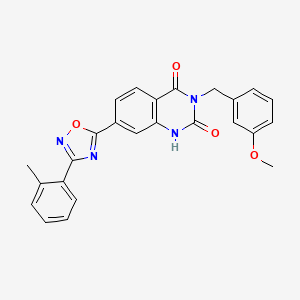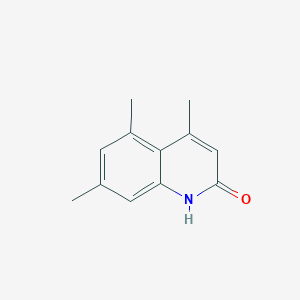![molecular formula C9H11N3 B2969013 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1309430-81-6](/img/structure/B2969013.png)
4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . One method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrrolo[2,3-d]pyrimidine scaffold . This scaffold reveals structural features that elicit various biological activities . The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolo[2,3-d]pyrimidines, including derivatives such as 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, have been extensively investigated due to their pharmaceutical relevance. A notable study presents a synthesis route for a related compound, 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, demonstrating an ecological and economical process without the need for chromatographies, extractions, waste treatment, or special equipment (Fischer & Misun, 2001).
Potential Biological and Pharmacological Activities
- The compound's derivatives have been explored for various biological activities. For example, certain aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine show potential as ASK1 inhibitors, useful in treating inflammation and pain (Norman, 2012). Additionally, analogues of 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for anxiolytic activity (Meade et al., 1998).
Applications in Synthesis of Novel Compounds
- The synthesis of novel compounds using pyrrolo[2,3-d]pyrimidines as a starting point has been a significant area of research. For instance, the synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines as potential antibacterial agents illustrates the versatility of pyrrolo[2,3-d]pyrimidines in creating bioactive molecules (Dave & Shah, 2002).
Role in Nucleoside Synthesis
- Pyrrolo[2,3-d]pyrimidines have been used in the synthesis of nucleosides, showing potential in the development of antitumor agents. For example, the synthesis and profiling of pyrrolo- and furo-fused 7-deazapurine ribonucleosides have demonstrated cytostatic and antiviral activities (Tokarenko et al., 2018).
Anti-inflammatory Potential
- Some pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory activities, with certain compounds showing significant effects, highlighting the potential therapeutic applications of these derivatives (Mohamed, Kamel, & Abd El-hameed, 2013).
Direcciones Futuras
The future directions for 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and related compounds involve further investigation into their potential as antiviral agents . Additionally, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
4-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(2)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZCLRTCFWQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=CNC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)


![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2968936.png)



![4-TERT-BUTYL-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2968945.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2968946.png)
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)
![(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/no-structure.png)

![1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2968952.png)

